molecular formula C16H10N2Na2O7S2 B1669067 Orange G CAS No. 1936-15-8

Orange G

Cat. No. B1669067
CAS RN: 1936-15-8
M. Wt: 452.4 g/mol
InChI Key: HSXUHWZMNJHFRV-QIKYXUGXSA-L
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Description

Orange G, also known as C.I. 16230, Acid Orange 10, or orange gelb, is a synthetic azo dye used in histology in many staining formulations . It usually comes as a disodium salt and appears as orange crystals or powder .


Molecular Structure Analysis

Orange G has a molecular weight of 452.37 and a molecular formula of C16H10N2Na2O7S2 . It is an azo dye, which means it contains the -N=N- azo group .


Physical And Chemical Properties Analysis

Orange G is a red-orange powder with a molecular weight of 452.38 . It is soluble in water and has decreased solubility in alcohol . It is used as a tracking dye for nucleic acid gel electrophoresis .

Scientific Research Applications

Resource Management in Agriculture

A study focused on the management of energy use and reduction of greenhouse gas emissions in agricultural systems, using orange orchards in Iran as a case study. The research utilized artificial intelligence techniques, such as artificial neural networks (ANN) and multi-objective genetic algorithms (MOGA), to model and optimize energy inputs and GHG emissions. This approach demonstrates the potential of advanced analytical methods in optimizing agricultural practices, which could be relevant when considering the environmental impact of chemical compounds like Orange G (Nabavi‐Pelesaraei et al., 2015).

Genotoxicity Studies

In the context of assessing the safety and environmental impact of chemical compounds, a study on the genotoxic effects of Orange G, a monoazo dye used as a food colorant, was conducted. This research involved in vivo cytogenetic assays on mice to evaluate the compound's genotoxicity, showcasing the importance of safety evaluations for compounds used in various industries, including scientific research (Giri et al., 1988).

Disease Monitoring in Agriculture

Another study investigated the use of laser-induced fluorescence imaging to monitor citrus greening disease in sweet orange plants. This method, which could potentially be adapted for monitoring the effects of various compounds on plant health, highlights the innovative use of technology in agricultural research and disease management (Pereira et al., 2011).

properties

IUPAC Name

disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXUHWZMNJHFRV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6021082
Record name C.I. Acid Orange 10
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Molecular Weight

452.4 g/mol
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Physical Description

C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992), Yellowish-red solid; [HSDB]
Record name C.I. ACID ORANGE 10
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Record name Orange G
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Solubility

50 to 100 mg/mL at 74.3 °F (NTP, 1992), GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE, Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml.
Record name C.I. ACID ORANGE 10
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Record name C.I. ORANGE G
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Product Name

Orange G

Color/Form

YELLOWISH-RED CRYSTALS OR LEAFLETS

CAS RN

1936-15-8
Record name C.I. ACID ORANGE 10
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name C.I. Orange G
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-(2-phenyldiazenyl)-, sodium salt (1:2)
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Record name C.I. Acid Orange 10
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Record name Disodium 7-hydroxy-8-phenylazonaphthalene-1,3-disulphonate
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Record name ORANGE G
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Record name C.I. ORANGE G
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Melting Point

572 to 707 °F (decomposes) (NTP, 1992)
Record name C.I. ACID ORANGE 10
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19717
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.